2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxadiazole ring, a naphthyridine core, and an acetamide moiety. Its intricate molecular architecture suggests it may possess interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the naphthyridine core: This step often involves cyclization reactions using appropriate starting materials such as aminopyridines and diketones.
Coupling of the fluorophenyl group: This can be done through a palladium-catalyzed cross-coupling reaction.
Introduction of the acetamide moiety: This final step typically involves acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide
- 2-(3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide may impart unique properties, such as increased metabolic stability or enhanced binding affinity to certain biological targets, compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-15-6-3-4-9-21(15)29-22(33)14-32-13-20(23(34)19-11-10-16(2)28-25(19)32)26-30-24(31-35-26)17-7-5-8-18(27)12-17/h3-13H,14H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESUSAIJQFGMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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